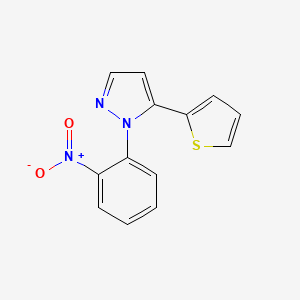
LY-2886721 hydrochloride
描述
LY-2886721 hydrochloride is a potent, selective, and orally active beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitor . It has an IC50 of 20.3 nM for recombinant human BACE1 . It displays more than 5000-fold selectivity for BACE over other proteases including cathepsin D, pepsin, and renin .
Synthesis Analysis
The synthesis of LY-2886721 hydrochloride involves an organic layer that is washed with water, dried over magnesium sulfate, and the solvent is removed under reduced pressure to afford a solid .
Molecular Structure Analysis
The molecular formula of LY-2886721 hydrochloride is C18H17ClF2N4O2S . The exact mass is 426.07 and the molecular weight is 426.867 .
Chemical Reactions Analysis
LY-2886721 hydrochloride is a potent, selective, and orally active beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitor . It shows selectivity against cathepsin D, pepsin, and renin, but lacks selectivity against BACE2 (IC50 of 10.2 nM) .
Physical And Chemical Properties Analysis
The molecular formula of LY-2886721 hydrochloride is C18H17ClF2N4O2S . The average mass is 426.868 Da and the monoisotopic mass is 426.072876 Da .
科学研究应用
Alzheimer’s Disease Research
LY-2886721 hydrochloride has been extensively studied in the context of Alzheimer’s disease. It inhibits the production of Aβ1-40 and Aβ1-42 in cells expressing mutated APP . These are the primary components of the amyloid plaques found in the brains of Alzheimer patients. By reducing the levels of these peptides, LY-2886721 hydrochloride could potentially slow the progression of Alzheimer’s disease .
Selective BACE Inhibition
The compound displays over 5,000-fold selectivity for BACE over other proteases, including cathepsin D, pepsin, and renin . This high degree of selectivity makes it a valuable tool for studying the specific role of BACE in biological processes.
Neurological Disease Modeling
LY-2886721 hydrochloride can be used in disease modeling, particularly for neurological diseases where BACE is implicated. It has been shown to reduce hippocampal and cortical Aβ and sAPPβ levels in an Alzheimer’s disease mouse model .
Drug Development
Given its potent inhibitory effects on BACE, LY-2886721 hydrochloride is a promising candidate for drug development. Its effects on Aβ peptide production suggest potential therapeutic applications in diseases characterized by Aβ plaque formation, such as Alzheimer’s disease .
Protease Research
The compound’s selectivity for BACE over other proteases makes it a useful tool in protease research. It can help in understanding the role of BACE and its interaction with other proteins .
Biochemical Assays
LY-2886721 hydrochloride can be used in biochemical assays to study the inhibition of BACE. Its potent inhibitory activity and selectivity make it ideal for use in various experimental setups .
作用机制
Target of Action
LY-2886721 hydrochloride is a potent and selective inhibitor of the β-secretase enzymes BACE1 and BACE2 . These enzymes are involved in the cleavage of the amyloid precursor protein (APP), a process that leads to the formation of amyloid-beta (Aβ) peptides . The overproduction of these peptides is implicated in the pathogenesis of Alzheimer’s disease .
Mode of Action
LY-2886721 hydrochloride interacts with BACE1 and BACE2, inhibiting their activity . The IC50 values for human BACE1 and BACE2 are 20.3 nM and 10.2 nM, respectively . This inhibition prevents the cleavage of APP into Aβ peptides .
Biochemical Pathways
The primary biochemical pathway affected by LY-2886721 hydrochloride is the amyloidogenic pathway of APP processing . By inhibiting BACE1 and BACE2, LY-2886721 hydrochloride prevents the formation of Aβ peptides, thereby potentially reducing the amyloid plaque accumulation associated with Alzheimer’s disease .
Pharmacokinetics
It is known that the compound is orally active and can penetrate the blood-brain barrier , which is crucial for its potential therapeutic effect in Alzheimer’s disease.
Result of Action
The inhibition of BACE1 and BACE2 by LY-2886721 hydrochloride results in a reduction in the production of Aβ peptides . In cellular models, it has been shown to inhibit the production of Aβ1-40 and Aβ1-42 . In animal models, it reduces the levels of Aβ, C99, and sAPPβ in the brain .
Action Environment
The action of LY-2886721 hydrochloride is influenced by the biochemical environment within cells and the organism as a whole. Factors such as the presence of the target enzymes (BACE1 and BACE2), the availability of APP, and the ability of the compound to cross the blood-brain barrier can all influence its efficacy .
属性
IUPAC Name |
N-[3-[(4aS,7aS)-2-amino-4,4a,5,7-tetrahydrofuro[3,4-d][1,3]thiazin-7a-yl]-4-fluorophenyl]-5-fluoropyridine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N4O2S.ClH/c19-11-1-4-15(22-6-11)16(25)23-12-2-3-14(20)13(5-12)18-9-26-7-10(18)8-27-17(21)24-18;/h1-6,10H,7-9H2,(H2,21,24)(H,23,25);1H/t10-,18-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHHMCINLHBUFHB-GHDSXOKHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CSC(=NC2(CO1)C3=C(C=CC(=C3)NC(=O)C4=NC=C(C=C4)F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2CSC(=N[C@]2(CO1)C3=C(C=CC(=C3)NC(=O)C4=NC=C(C=C4)F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClF2N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10155116 | |
| Record name | LY-2886721 hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10155116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
LY-2886721 hydrochloride | |
CAS RN |
1262036-49-6 | |
| Record name | LY-2886721 hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1262036496 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LY-2886721 hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10155116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LY-2886721 HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HW8GJY7V7R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





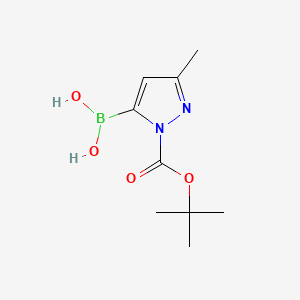

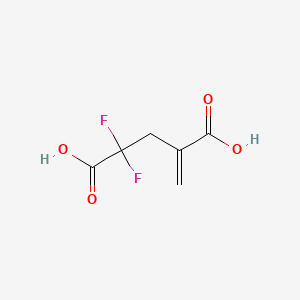
![1,1-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B580830.png)


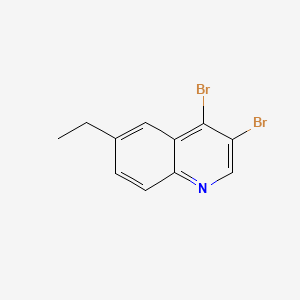


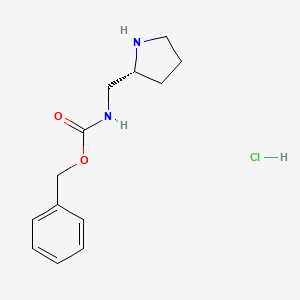
![(3S)-Trichloromethyl-cis-tetrahydropyrrolo[1,2-C]oxazol-1-one](/img/structure/B580842.png)
